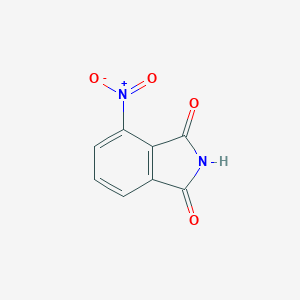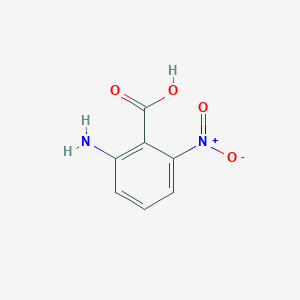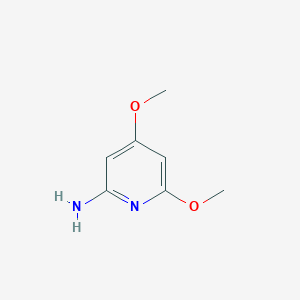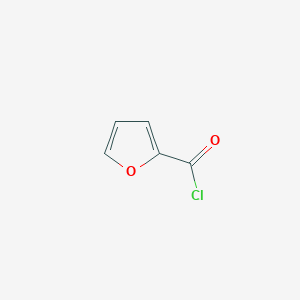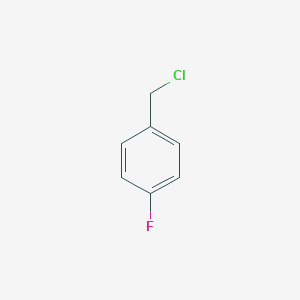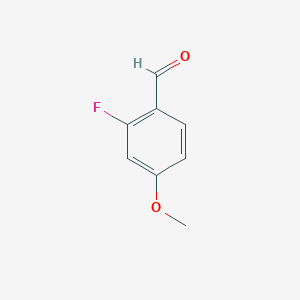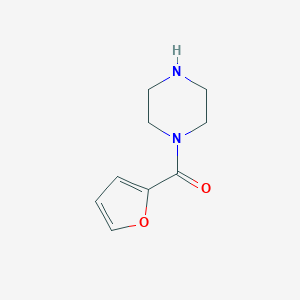
1-(2-Furoyl)pipérazine
Vue d'ensemble
Description
Synthesis Analysis
1-(2-Furoyl)piperazine and its derivatives have been synthesized through various methods:
Synthesis of Carbamate Derivatives : Biologically active carbamate derivatives bearing 2-furoyl-1-piperazine have been synthesized, with structural confirmation obtained through EI-MS, IR, and 1H-NMR spectral data (Abbasi et al., 2017).
Esterification Process : The synthesis involves the esterification of 2-furoic acid and 2-tetrahydrofuroic acid with methanol, followed by a reaction with piperazine (Zheng Xiao-hui, 2010).
Molecular Structure Analysis
The molecular structure of 1-(2-Furoyl)piperazine and its derivatives has been confirmed and characterized using various spectroscopic techniques, including 1H NMR, IR, and elemental analysis. These studies have helped in understanding the structural aspects of these compounds, which is crucial for their potential application in therapeutic areas.
Chemical Reactions and Properties
Enzyme Inhibition and Antibacterial Potential : Some derivatives of 1-(2-Furoyl)piperazine have shown significant enzyme inhibition and antibacterial activities (Abbasi et al., 2017).
Extraction Capabilities for Metal Ions : A 1-(2-Furoyl)piperazine-appended calix[4]arene derivative exhibited high extraction recovery and selectivity towards certain metal ions (Sayin et al., 2018).
Applications De Recherche Scientifique
Inhibition de la butyrylcholinestérase
1-(2-Furoyl)pipérazine : a été synthétisé et évalué pour son potentiel en tant qu'inhibiteur de la butyrylcholinestérase . Cette inhibition enzymatique est importante car la butyrylcholinestérase joue un rôle dans la dégradation de l'acétylcholine, un neurotransmetteur impliqué dans de nombreuses fonctions, notamment la mémoire et le contrôle musculaire. Les inhibiteurs de cette enzyme sont étudiés pour leur potentiel thérapeutique dans des maladies comme la maladie d'Alzheimer, où la fonction de l'acétylcholine est compromise.
Analyse de l'activité hémolytique
L'activité hémolytique des composés dérivés de This compound a été étudiée pour déterminer leur niveau de toxicité . L'activité hémolytique fait référence à la capacité d'une substance à provoquer la destruction des globules rouges, ce qui peut entraîner une anémie. Une faible activité hémolytique suggère qu'un composé pourrait être plus sûr pour un usage thérapeutique.
Synthèse de dérivés de benzamide
This compound : est utilisé dans la synthèse de dérivés de benzamide, qui sont des composés qui ont montré un potentiel d'inhibition contre les souches microbiennes et diverses enzymes . Ces dérivés sont importants dans le développement de nouveaux médicaments possédant des propriétés antimicrobiennes et inhibitrices enzymatiques.
Développement d'agents antiviraux
Des dérivés de This compound ont été explorés pour leur potentiel en tant qu'agents antiviraux, en particulier contre les norovirus . Les norovirus sont une cause majeure de gastro-entérite, et le développement de médicaments antiviraux efficaces est crucial pour gérer les épidémies.
Modulation des récepteurs de neurotransmetteurs
Des composés contenant le fragment This compound se sont avérés agir comme des agonistes et des antagonistes pour divers récepteurs de neurotransmetteurs . Cela comprend les récepteurs cannabinoïdes CB1 et les récepteurs de la mélanocortine-4, qui sont impliqués dans une gamme de processus physiologiques tels que le contrôle de l'appétit, la régulation de l'humeur et la sensation de douleur.
Conception de médicaments basée sur des fragments
This compound : a été utilisé dans la conception basée sur des fragments de bis-benzimidazole symétrique comme inhibiteurs de la dihydrofolate réductase R67 . Cette enzyme est ciblée par des médicaments pour traiter les infections bactériennes, ce qui rend cette application cruciale pour le développement d'antibiotiques.
Synthèse chimique de dérivés de quinazoline
Ce composé est également un matériau de départ clé dans la synthèse chimique de divers dérivés de quinazoline . Les quinazolines sont une classe de composés possédant un large éventail d'activités pharmacologiques, notamment des propriétés anticancéreuses, antifongiques et anti-inflammatoires.
Recherche dans les domaines des polymères et de l'ingénierie
La modification structurale de This compound a trouvé des applications dans les domaines de l'ingénierie et des polymères . Les dérivés de pipérazine sont connus pour leur polyvalence et sont utilisés dans la création de polymères aux caractéristiques spécifiques pour des applications industrielles.
Mécanisme D'action
Target of Action
1-(2-Furoyl)piperazine primarily targets calcium-activated potassium channels . These channels play a crucial role in neuronal excitability, which is fundamental to the functioning of the nervous system. Additionally, this compound has demonstrated its ability to inhibit the activity of enzymes that participate in metabolic pathways like glycolysis and the tricarboxylic acid cycle . It also acts as an inhibitor of butyrylcholinesterase enzyme .
Mode of Action
As an agonist, 1-(2-Furoyl)piperazine binds to calcium-activated potassium channels, enhancing their activity . This interaction results in increased potassium ion flow across the cell membrane, which can modulate neuronal excitability. The compound’s inhibitory action on certain enzymes disrupts their normal function, potentially altering metabolic processes .
Biochemical Pathways
Its inhibitory action on enzymes involved in glycolysis and the tricarboxylic acid cycle suggests that it may impact these metabolic pathways
Result of Action
The molecular and cellular effects of 1-(2-Furoyl)piperazine’s action depend on its specific targets. Its agonistic action on calcium-activated potassium channels can influence neuronal excitability, potentially affecting neurological function . The inhibition of enzymes involved in metabolic pathways could disrupt normal metabolic processes . .
Safety and Hazards
1-(2-Furoyl)piperazine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only under a chemical fume hood and to wear personal protective equipment/face protection .
Orientations Futures
Propriétés
IUPAC Name |
furan-2-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPINFEWFPMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057735 | |
| Record name | 1-(2-Furoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40172-95-0 | |
| Record name | 1-(2-Furoyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40172-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Furoyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Furoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-furoyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-FUROYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AUX72LL1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1-(2-Furoyl)piperazine explored in the provided research?
A1: The research highlights two primary applications of 1-(2-Furoyl)piperazine:
- Metal Ion Extraction: A study demonstrated the synthesis of a calix[4]arene derivative functionalized with 1-(2-Furoyl)piperazine. This derivative exhibited a 95% extraction recovery for Cadmium ions (Cd2+) and showed selectivity towards Cd2+ over other metal ions like Pb2+, Cu2+, Ni2+, Co2+, and Zn2+ []. This suggests potential applications in environmental remediation and metal separation technologies.
- Catalysis: Quaternary ammonium salts derived from 1-(2-Furoyl)piperazine-substituted calix[n]arenes and a non-cyclic analogue were found to effectively catalyze one-pot Mannich reactions in water []. These reactions are important for synthesizing β-aminocarbonyl compounds, which have various applications in medicinal chemistry and materials science. The use of water as a solvent and the high catalytic efficiency contribute to the green chemistry aspects of this approach.
Q2: How is 1-(2-Furoyl)piperazine typically synthesized?
A2: One of the papers describes the synthesis of 1-(2-Furoyl)piperazine through a two-step process []:
Q3: What structural information about 1-(2-Furoyl)piperazine is available from the research?
A3: While the papers provided don't explicitly state the molecular formula and weight, these can be deduced from the structure:
- 1H NMR Spectroscopy: This technique is consistently used to characterize the synthesized 1-(2-Furoyl)piperazine and its derivatives [, , ].
- IR Spectroscopy: This method is also used to confirm the structure of the compound [].
Q4: Are there any studies investigating the structure-activity relationship (SAR) of 1-(2-Furoyl)piperazine derivatives?
A4: Yes, one study focuses on synthesizing and evaluating the structure-activity relationship of 1-(2-Furoyl)piperazine-bearing benzamides as potential Butyrylcholinesterase inhibitors []. This suggests that modifications to the basic 1-(2-Furoyl)piperazine structure can lead to compounds with potential therapeutic applications, in this case, targeting neurological disorders like Alzheimer's disease.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


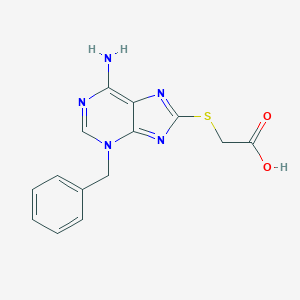


![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)
![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)

